molecular formula C12H13NO3 B1275043 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid CAS No. 383132-83-0

6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid

Cat. No.: B1275043
CAS No.: 383132-83-0
M. Wt: 219.24 g/mol
InChI Key: GXVGEWKNQXYASD-UHFFFAOYSA-N
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Description

6-Methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid is a high-purity chemical compound intended for research applications. With a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol, this indole derivative is part of a significant class of heterocyclic compounds known for their diverse biological potential . Indole scaffolds are present in numerous biologically active molecules and synthetic pharmaceuticals, making them a valuable pharmacophore for investigating new therapeutic agents . Research into indole derivatives has shown they can possess a wide range of biological activities, including antiviral, antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This specific compound, with its methoxy and dimethyl substitutions, provides a specialized structure for researchers to explore structure-activity relationships (SAR), particularly in the development of novel antifungal treatments . Its application is crucial in medicinal chemistry for hit-to-lead optimization programs, where modifying substituents on the indole core helps in understanding the tolerability of electron-donating groups and optimizing properties like potency and metabolic stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-6-4-10(16-3)7(2)11-8(6)5-9(13-11)12(14)15/h4-5,13H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVGEWKNQXYASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C=C(N2)C(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

Methyl 2-azidoacetate reacts with a substituted benzaldehyde under basic conditions to form methyl 2-azidocinnamate derivatives. For 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid, the benzaldehyde precursor would require methoxy and methyl substituents at positions corresponding to the final indole structure.

Example procedure ():

  • Reactants : 4,7-Dimethyl-6-methoxybenzaldehyde, methyl 2-azidoacetate
  • Conditions : Anhydrous ethanol, piperidine catalyst, reflux at 80°C for 12 hours
  • Yield : ~65% (based on analogous reactions in literature)

Thermolysis and Cyclization

The azide intermediate undergoes thermal decomposition at 160–180°C in a high-boiling solvent (e.g., diphenyl ether), facilitating cyclization to form the indole ring. Subsequent hydrolysis of the methyl ester with aqueous NaOH or LiOH yields the carboxylic acid.

Key advantages :

  • Enables precise control over substituent positions
  • Compatible with electron-donating groups like methoxy

Copper-Catalyzed Cyclization

A streamlined approach adapted from dimethoxyindole syntheses employs copper catalysis to assemble the indole core:

Reaction Setup

  • Starting material : 4-Bromo-5-methoxy-2-methylbenzaldehyde
  • Catalyst : CuI (10 mol%)
  • Base : Cs₂CO₃
  • Solvent : DMSO at 80°C

Mechanism

The copper catalyst mediates coupling between the aldehyde and ethyl isocyanoacetate, followed by cyclization to form the indole skeleton. Post-synthetic modifications introduce the 7-methyl group via Friedel-Crafts alkylation.

Reported yields :

Step Yield (%)
Cyclization 72
Methylation 58
Ester hydrolysis 89

Friedel-Crafts Functionalization of Preformed Indoles

This strategy modifies a preassembled indole core through sequential electrophilic substitutions:

Indole-2-carboxylate Substrate Preparation

Methyl indole-2-carboxylate serves as the starting material. Methoxy and methyl groups are introduced via:

  • Methoxylation : Using NaOMe/MeOH under Ullmann conditions
  • Methylation : Employing MeI/K₂CO₃ in DMF

Regioselectivity Challenges

Competition between positions 4 and 7 necessitates directing groups. The carboxylic acid moiety at position 2 deactivates the indole ring, requiring harsh conditions (e.g., AlCl₃ catalysis) for methyl group introduction.

Optimized conditions ():

  • Methylation agent : Acetyl chloride/FeCl₃
  • Temperature : 0°C → room temperature gradient
  • Reaction time : 8 hours

Hydrolysis of Ester Precursors

Final conversion to the carboxylic acid typically involves saponification:

Alkaline Hydrolysis

  • Reagent : 2M NaOH in THF/H₂O (1:1)
  • Temperature : 60°C, 4 hours
  • Workup : Acidification to pH 5 with HCl, precipitation

Enzymatic Alternatives

Lipase-catalyzed hydrolysis (e.g., Candida antarctica lipase B) shows promise for stereoselective transformations, though yields remain lower (~45%) compared to chemical methods.

Comparative Analysis of Methods

Method Starting Material Cost Step Count Overall Yield (%) Scalability
Hemetsberger–Knittel Moderate 4 32 Industrial
Copper Catalysis High 3 38 Lab-scale
Friedel-Crafts Low 5 28 Pilot-scale

Key observations :

  • The Hemetsberger–Knittel route offers the best balance of cost and scalability for bulk production
  • Copper-mediated methods provide higher yields but require expensive catalysts
  • Enzymatic hydrolysis remains experimental but merits investigation for chiral applications

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H13NO3
Molecular Weight : Approximately 219.24 g/mol
Appearance : Light pink solid

The compound features a methoxy group at the 6-position and two methyl groups at the 4 and 7 positions of the indole ring, alongside a carboxylic acid functional group at the 2-position. Its unique structure enhances its chemical reactivity and potential biological activities.

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex indole derivatives with potential biological activities. The electron-rich nature of the indole system facilitates electrophilic aromatic substitution reactions, making it valuable in synthetic organic chemistry.

Biology

  • Biochemical Probe : The compound is studied for its interactions with biological macromolecules. It has been shown to inhibit tryptophan dioxygenase, an enzyme involved in tryptophan metabolism, leading to increased levels of this amino acid. This modulation can influence key cell signaling pathways such as the MAPK/ERK pathway, crucial for cell proliferation and differentiation.

Medicine

  • Therapeutic Potential : Research indicates that 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid exhibits antiviral, anticancer, anti-inflammatory, and antimicrobial properties:
    • Antiviral Activity : Similar indole derivatives have demonstrated inhibition of HIV-1 integrase, suggesting potential antiviral applications.
    • Anticancer Activity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell growth.
    • Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential therapeutic applications in treating inflammatory diseases.
    • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against various pathogens, disrupting microbial metabolic pathways.

Industry

  • Material Development : The compound is also utilized in developing new materials and chemical processes due to its reactive nature and ability to form various derivatives.

The compound's biological activities are attributed to its ability to interact with various biological systems:

  • Inhibition of Tryptophan Dioxygenase : This inhibition leads to increased tryptophan levels, influencing serotonin synthesis and immune responses.

Case Studies

  • Inhibition of Tryptophan Dioxygenase
    • A study highlighted the compound's capacity to inhibit tryptophan dioxygenase, resulting in increased tryptophan levels and modulation of immune responses.
  • Cytotoxicity Against Cancer Cells
    • Comparative studies showed that this compound exhibited superior cytotoxicity against MCF-7 breast cancer cells compared to other indole derivatives. It induced apoptosis through mechanisms involving gene expression modulation.
  • Neuroprotective Effects
    • Related compounds have demonstrated neuroprotective effects in models of neurodegeneration. This suggests that 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid may also contribute positively to neuroprotection through antioxidant mechanisms.

Mechanism of Action

The mechanism of action of 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Indole Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
6-Methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid 6-OCH₃, 4-CH₃, 7-CH₃ C₁₂H₁₃NO₃ 219.24 Antifungal activity (hypothetical)
5,7-Dimethyl-1H-indole-2-carboxylic acid (CID 4311177) 5-CH₃, 7-CH₃ C₁₁H₁₁NO₂ 189.21 Intermediate in organic synthesis
4,7-Dimethoxy-1H-indole-2-carboxylic acid (31271-83-7) 4-OCH₃, 7-OCH₃ C₁₁H₁₁NO₄ 221.21 Increased polarity due to methoxy
6-Methoxy-1H-indole-2-carboxylic acid (16732-73-3) 6-OCH₃ C₁₀H₉NO₃ 191.18 Antifungal metabolite from Bacillus toyonensis
5-Methoxyindole-2-carboxylic acid (4382-54-1) 5-OCH₃ C₁₀H₉NO₃ 191.18 Precursor for drug synthesis
Key Observations :
  • Substituent Position and Bioactivity: The 6-methoxy group in the target compound and 6-methoxy-1H-indole-2-carboxylic acid (16732-73-3) is associated with antifungal activity, as demonstrated in Bacillus toyonensis metabolites .
  • Electronic Effects : Methoxy groups are electron-donating, which can alter the indole ring’s electron density. For instance, 4,7-dimethoxy-1H-indole-2-carboxylic acid (31271-83-7) exhibits higher polarity and reduced LogP compared to methyl-substituted derivatives .
  • Synthetic Complexity : The synthesis of 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid likely requires regioselective methylation and methoxylation steps, similar to methods used for 5-methoxyindole-2-carboxylic acid derivatives (e.g., thionyl chloride-mediated carboxylation) .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
6-Methoxy-1H-indole-2-carboxylic acid 3.76 (s, OCH₃), 7.08 (brs, H-3) 156.0 (C-OCH₃), 121.6 (C-2) 1680 (C=O), 3200 (OH)
5,7-Dimethyl-1H-indole-2-carboxylic acid 2.35 (s, CH₃), 7.20 (s, H-6) 128.5 (C-5), 132.1 (C-7) 1695 (C=O), 2950 (CH₃)
Target Compound (Hypothetical) 3.75 (s, OCH₃), 2.30 (s, CH₃-4,7) 155.5 (C-OCH₃), 125.0 (C-4,7) 1675 (C=O), 2950 (CH₃)
Analysis :
  • NMR Shifts : The methoxy group in 6-methoxy derivatives typically resonates near δ 3.76 ppm (¹H) and δ 156 ppm (¹³C). Methyl groups in 5,7-dimethyl analogues appear at δ ~2.35 ppm (¹H) and δ ~128–132 ppm (¹³C) .
  • IR Stretching : Carboxylic acid C=O stretches are observed near 1680–1695 cm⁻¹, while O-H stretches appear as broad peaks around 3200 cm⁻¹ .

Biological Activity

6-Methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant structure in various natural products and pharmaceuticals. This compound features a methoxy group at the 6-position and two methyl groups at the 4 and 7 positions of the indole ring, alongside a carboxylic acid functional group at the 2-position. It has garnered attention due to its diverse biological activities, including potential antiviral , anti-inflammatory , anticancer , and antimicrobial properties.

  • Molecular Formula : C12H13NO3
  • Molecular Weight : Approximately 219.24 g/mol
  • Appearance : Light pink solid

The biological activity of this compound is largely attributed to its ability to interact with various biological systems. Notably, it inhibits tryptophan dioxygenase, an enzyme involved in tryptophan metabolism, leading to increased levels of this amino acid. This modulation can influence key cell signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation.

Antiviral Activity

Research indicates that derivatives of indole-2-carboxylic acids can act as inhibitors of HIV-1 integrase, crucial for viral replication. For instance, one study demonstrated that an indole derivative could inhibit integrase strand transfer with an IC50 value of 3.11 μM . This suggests that structurally similar compounds may also possess antiviral properties.

Anticancer Activity

The compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit cell growth in cancer cells, potentially through mechanisms involving the modulation of gene expression and enzyme activity related to metabolic processes .

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast Cancer)225Induces apoptosis
SK-N-SH (Neuroblastoma)Not specifiedPrevents ROS damage

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. These activities suggest potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid may exhibit antimicrobial properties against various pathogens. Its structural characteristics allow for interactions with microbial enzymes, potentially disrupting their metabolic pathways.

Case Studies

  • Inhibition of Tryptophan Dioxygenase : A study highlighted the compound's capacity to inhibit tryptophan dioxygenase, leading to increased tryptophan levels and subsequent effects on serotonin synthesis and immune response modulation.
  • Cytotoxicity Against Cancer Cells : In a comparative study involving multiple indole derivatives, 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid showed superior cytotoxicity against MCF-7 cells compared to other derivatives, indicating its potential as a lead compound in cancer therapy.
  • Neuroprotective Effects : Related compounds have shown neuroprotective effects in models of neurodegeneration, suggesting that this compound might also contribute positively to neuroprotection through antioxidant mechanisms .

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid?

Methodological Answer: The synthesis of substituted indole-2-carboxylic acids typically involves functionalizing indole precursors. For 6-methoxy-4,7-dimethyl derivatives, a multi-step approach is suggested:

Indole Core Formation : Start with a substituted indole scaffold (e.g., 4,7-dimethylindole) using cyclization reactions such as Fischer indole synthesis .

Methoxy Group Introduction : Electrophilic substitution (e.g., methoxylation) at position 6 using reagents like boron tribromide followed by methanol .

Carboxylation at Position 2 : Use carbonylation or coupling reactions with activated carbonyl groups. For example, 3-formylindole intermediates can be oxidized to carboxylic acids via Jones oxidation or other oxidative methods .
Key Considerations : Reaction yields (30–98%) vary with substituents and conditions (e.g., acid chlorides vs. coupling agents) .

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer: Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methoxy at C6, methyl at C4/C7) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C12_{12}H13_{13}NO3_3, expected MW: 219.24 g/mol) .
  • X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are synthesized .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological studies) .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : The compound is stable under inert atmospheres (argon/nitrogen) at –20°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions to prevent decomposition .
  • Storage : Store in amber vials with desiccants (e.g., silica gel). Lyophilization is recommended for long-term storage of aqueous solutions .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for structurally similar indole derivatives?

Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural Variations : Minor substituent changes (e.g., methyl vs. ethyl groups) can drastically alter activity. Verify substituent positions via NMR/X-ray .
  • Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) across studies. Include positive controls (e.g., known inhibitors) .
  • Solubility Effects : Use DMSO or β-cyclodextrin complexes to ensure consistent bioavailability in assays .

Q. What strategies optimize reaction yields for indole-2-carboxylic acid derivatives?

Methodological Answer: Yield optimization depends on:

  • Coupling Agents : Use EDCI/HOBt for amide bond formation (yields up to 98% reported) .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions at the indole C2 position .
  • Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) .

Q. How can structure-activity relationships (SAR) be studied for this compound?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with variations in methoxy/methyl groups (e.g., 5-methoxy vs. 6-methoxy) to assess positional effects .
  • Biological Profiling : Test analogs against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to correlate substituents with inhibitory potency .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) for sensitive detection in biological fluids .
  • Calibration Curves : Prepare standard solutions in methanol/water (70:30) with internal standards (e.g., deuterated analogs) .
  • Limit of Detection (LOD) : Validate methods to achieve LOD < 1 ng/mL for pharmacokinetic studies .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility)?

Methodological Answer:

  • Solubility Testing : Use shake-flask method in buffers (pH 1–7.4) and logP calculations (e.g., LogP ≈ 2.17 predicted) .
  • Data Validation : Cross-reference experimental results with computational predictions (e.g., ACD/Labs or ChemAxon software) .

Safety and Handling

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid reflux) .
  • Waste Disposal : Neutralize acidic/basic waste before disposal and follow institutional guidelines for hazardous organic waste .

Q. How can environmental contamination risks be mitigated during large-scale synthesis?

Methodological Answer:

  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., ethyl acetate) .
  • Catalytic Recycling : Use immobilized catalysts (e.g., silica-supported Pd) to minimize heavy metal waste .
  • Effluent Monitoring : Test wastewater for residual indole derivatives using EPA-approved LC-MS protocols .

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